

An In-depth Technical Guide to SU1498 (CAS 168835-82-3)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **SU1498** (CAS No. 168835-82-3), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It covers its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

SU1498, with the chemical name (E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)-N-(3-phenylpropyl)acrylamide, is a synthetic compound belonging to the tyrphostin family of protein kinase inhibitors.[1][2] Its fundamental properties are summarized below.



Property	Value	References	
CAS Number	168835-82-3	[1]	
Molecular Formula	C25H30N2O2	[1][3]	
Molecular Weight	390.52 g/mol	[1][3][4]	
Appearance	White to beige or yellow powder/solid	[2][4][5]	
Purity	≥98% (HPLC) or >99%	[1][4][6]	
Solubility	- DMSO: 10 mg/mL, 20 mg/mL, or 78 mg/mL- Ethanol: 10 mg/mL or up to 100 mM- DMF: 50 mg/ml	[1][4][7][8]	
Storage Conditions	Store at -20°C, desiccated, and protected from light and air.[1][5] Stock solutions in DMSO are stable for up to 3 months at -20°C.[9] It is noted to be unstable in polar solvents like DMSO over extended periods, so fresh solutions are recommended.[1]		

Biological Activity and Quantitative Data

SU1498 is a potent, reversible, and ATP-competitive inhibitor of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[9][10] Its selectivity for VEGFR-2 over other receptor tyrosine kinases makes it a valuable tool for studying VEGF-mediated signaling pathways.

In Vitro Inhibitory Activity



Target	IC50	Notes	References
VEGFR-2 (Flk-1/KDR)	700 nM (0.7 μM)	A potent and selective inhibitor.	[1][7][9][11][12]
PDGF-receptor	>50 μM	Weak inhibitory effect.	[9][13]
EGF-receptor	>100 μM	Very weak inhibitory effect.	[9][13]
HER2	>100 μM	Very weak inhibitory effect.	[9][13]

Cellular and In Vivo Activity

Model System	Effective Concentration / Dosage	Outcome	References
Human Umbilical Vein Endothelial Cells (HUVECs)	10 μΜ	Stimulates accumulation of phosphorylated ERK1/2 when co- stimulated with growth factors.	[7]
Transgenic Murine Model of Retinoblastoma (LHβTag mice)	50 mg/kg	Did not significantly reduce tumor burden compared to vehicle control (p=0.29).	[7][12][14][15]

As of the latest available data, there is no publicly accessible information regarding the pharmacokinetics or clinical trials of **SU1498**.

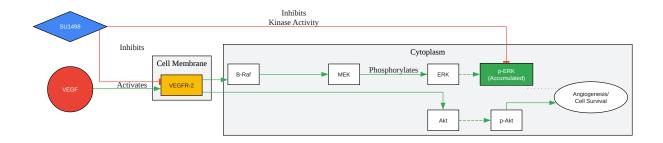
Mechanism of Action

SU1498 selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for angiogenesis, cell migration, and survival.[8]



A unique characteristic of **SU1498** is its paradoxical effect on the Mitogen-Activated Protein Kinase (MAPK) pathway. While it inhibits VEGFR-2, it has been shown to cause an accumulation of phosphorylated Extracellular signal-Regulated Kinases (ERK) in endothelial cells.[7][11] This effect is not due to direct activation but is dependent on the activity of upstream kinases (B-Raf and MEK) and is only observed when cells are stimulated with growth factors like VEGF or sphingosine 1-phosphate.[7] **SU1498** then acts by inhibiting the kinase activity of this accumulated phospho-ERK.[7] In contrast, **SU1498** does not affect the phosphorylation of Akt, another key downstream effector of VEGFR-2.[7]

Signaling Pathway Diagram



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Caption: **SU1498** inhibits VEGFR-2, blocking Akt signaling but causing p-ERK accumulation and subsequent inhibition.

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK Phosphorylation in HUVECs

This protocol details the methodology to analyze the effect of **SU1498** on growth factor-induced ERK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).



A. Cell Culture and Treatment:

- Culture HUVECs in DMEM-based medium at 37°C in a 5% CO₂ atmosphere.[7]
- Seed 3 x 10⁵ cells per well in 6-well plates and grow for 16 hours.[7]
- Starve the cells overnight in a medium containing 0.5% fetal bovine serum.
- Wash the cells with PBS and replace the medium with 0.4 ml of DMEM.[7]
- Pre-treat the cells with 10 μM **SU1498** (or vehicle control) for 15 minutes at 25°C.[7]
- Stimulate the cells with a growth factor (e.g., 100 ng/ml VEGF) for 10 minutes.[7]

B. Protein Extraction:

- Immediately aspirate the medium and lyse the cells with 100 μl of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[7]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
- Collect the supernatant and determine the protein concentration using a BCA assay.

C. Western Blotting:

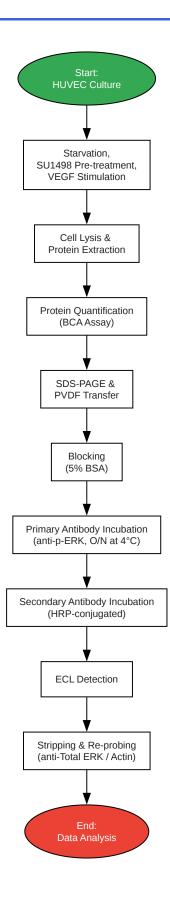
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[5]
- Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[5][7]
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST).[5][6]
- Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., diluted 1:1000 in blocking buffer).[5]
- Wash the membrane three times for 5-10 minutes each with TBST.[5]



- Incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[5]
- Wash the membrane again as in step 5.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize, strip the membrane using a stripping buffer, re-block, and probe with an antibody for total ERK1/2 or a loading control like actin.[3][6][7]

Western Blot Workflow Diagram





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Caption: Workflow for Western blot analysis of p-ERK in **SU1498**-treated cells.



Protocol 2: In Vivo Murine Model of Retinoblastoma

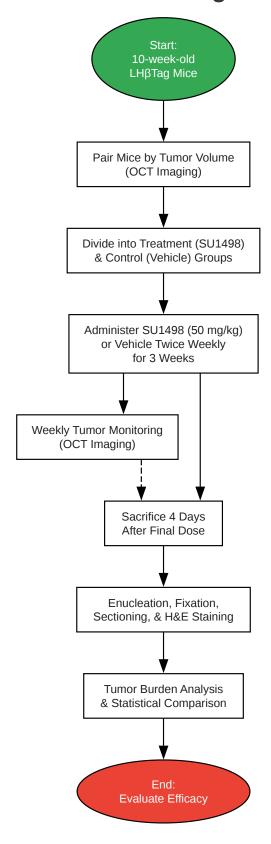
This protocol describes an in vivo study to evaluate the efficacy of **SU1498** in a transgenic mouse model of retinoblastoma.[7][12]

A. Animal Model and Treatment:

- Use LHβTag transgenic mice, which develop heritable, bilateral retinoblastoma.[12]
- At 10 weeks of age, pair animals based on tumor volume as determined by in vivo imaging with Optical Coherence Tomography (OCT).[7][12][14]
- Prepare **SU1498** at a concentration of 50 mg/kg in a suitable vehicle (e.g., DMSO).[7][12]
- Administer treatment to the experimental group (n=5) and vehicle to the control group (n=5).
 [7][12]
- Two administration routes have been described:
 - Periocular injection: 6 injections of a 10 μl volume, given twice weekly for 3 weeks.[7][12]
 - Oral gavage: 6 doses, given twice weekly for 3 weeks.[12]
- Monitor tumor volume weekly using OCT.[7]
- B. Endpoint Analysis:
- Sacrifice the mice 4 days after the final injection.
- Enucleate the eyes and fix them in formalin.
- Embed the eyes in paraffin and section for histological analysis.
- Determine the final tumor burden by analyzing Hematoxylin and Eosin (H&E) stained sections.
- Perform statistical analysis (e.g., paired t-test) to compare the tumor burden between the
 SU1498-treated and vehicle control groups.[7]



In Vivo Experimental Workflow Diagram



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References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lack of Effect of SU1498, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Lack of effect of SU1498, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of Effect of SU1498, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma [openophthalmologyjournal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. google.com [google.com]
- 12. dbbiotech.com [dbbiotech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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